2H-Tetrazol-2-acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(tetrazol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c8-3(9)1-7-5-2-4-6-7/h2H,1H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHXBGMQUWRUBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176138 | |
| Record name | 2H-Tetrazol-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21743-64-6 | |
| Record name | 2H-Tetrazole-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21743-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Tetrazol-2-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021743646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Tetrazol-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-tetrazol-2-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2h Tetrazol 2 Acetic Acid and Its Derivatives
General Synthetic Routes for the Tetrazole Ring Formation
The construction of the tetrazole ring is a critical step in the synthesis of 2H-tetrazol-2-acetic acid and its derivatives. Several established methods are utilized for this purpose, including cyclization reactions, the use of sodium azide (B81097) with orthoformates, and multicomponent reactions. nih.govacs.orgorganic-chemistry.org
While less direct for the synthesis of the parent 2H-tetrazole, cyclization reactions involving hydrazine (B178648) derivatives and carbonyl compounds can be employed in multi-step synthetic pathways to generate precursors for tetrazole formation. For instance, hydrazones or amidrazones, formed from the reaction of hydrazines with carbonyl compounds or their derivatives, can be further reacted to form the tetrazole ring. A notable example involves the treatment of amidrazones with nitrous acid, which leads to the formation of 1,5-disubstituted tetrazoles. rug.nl Although this method is versatile for creating various substituted tetrazoles, its application to the direct synthesis of this compound would require a carefully chosen starting hydrazine or carbonyl compound that already contains the acetic acid moiety or a precursor to it.
A widely employed and efficient method for the synthesis of 1-substituted-1H-tetrazoles involves the reaction of primary amines with sodium azide and triethyl orthoformate. nih.govnih.govacs.orgtandfonline.com This one-pot reaction is catalyzed by various acids or metal salts and proceeds through the formation of an intermediate imidate, which then undergoes cyclization with the azide ion. organic-chemistry.org The choice of catalyst can significantly influence the reaction conditions and yields. For example, ytterbium triflate (Yb(OTf)₃) has been used as a catalyst for this transformation, providing good yields of the desired 1-substituted tetrazoles. organic-chemistry.org To synthesize a precursor for this compound using this method, an amine containing the acetic acid ester group, such as glycine (B1666218) ethyl ester, would be used as the starting material.
Table 1: Examples of Catalysts Used in the Synthesis of 1-Substituted Tetrazoles
| Catalyst | Starting Materials | Product Type | Reference |
| Yb(OTf)₃ | Amines, Triethyl orthoformate, Sodium azide | 1-Substituted 1H-tetrazoles | organic-chemistry.org |
| ZnS NPs | Primary amines, Triethyl orthoformate, Sodium azide | 1-Substituted 1H-tetrazoles | tandfonline.com |
| Ag/Sodium borosilicate | Amines, Triethyl orthoformate, Sodium azide | 1-Substituted 1H-tetrazoles | nih.govacs.org |
Multicomponent reactions (MCRs) have emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, including tetrazole derivatives. nih.govacs.orgeurekaselect.com These reactions involve the combination of three or more starting materials in a single step to form a product that contains portions of all the reactants. The Ugi-azide reaction is a prominent example of an MCR used for tetrazole synthesis. This reaction typically involves an isocyanide, a carbonyl compound (aldehyde or ketone), a primary amine, and an azide source (often trimethylsilyl (B98337) azide or sodium azide). nih.govacs.org This approach allows for the rapid generation of a diverse library of 1,5-disubstituted tetrazoles. By carefully selecting the starting components, it is possible to introduce the necessary functional groups for the subsequent attachment or direct incorporation of the acetic acid moiety. For instance, using an amino acid derivative as the amine component can directly lead to a tetrazole with an acetic acid side chain.
Table 2: Comparison of Synthetic Routes for Tetrazole Ring Formation
| Synthetic Route | Key Reactants | Advantages | Disadvantages |
| Cyclization of Hydrazine Derivatives | Hydrazine derivatives, Carbonyl compounds | Versatile for substituted tetrazoles | Often requires multi-step synthesis |
| Reaction with Sodium Azide | Primary amines, Sodium azide, Triethyl orthoformate | Efficient one-pot synthesis | Primarily for 1-substituted tetrazoles |
| Multicomponent Reactions | Isocyanide, Carbonyl, Amine, Azide | High atom economy, diversity-oriented | May require optimization for specific targets |
Incorporation of the Acetic Acid Moiety
Once the tetrazole ring is formed, or in some cases concurrently, the acetic acid group must be introduced at the N2 position to yield this compound. This is typically achieved through carboxylation or, more commonly, alkylation methods. nih.govacs.orgnih.gov
Direct carboxylation of the tetrazole ring at the N2 position is a challenging transformation. The tetrazole ring is an electron-rich heterocycle, and direct electrophilic substitution reactions are not straightforward. While tetrazoles are known as bioisosteres of carboxylic acids, the direct introduction of a carboxyl group onto a nitrogen atom of the ring is not a standard synthetic route. researchgate.netsci-hub.ru Instead, synthetic strategies generally rely on starting materials that already contain a protected carboxyl group or a group that can be readily converted to a carboxylic acid.
Alkylation of a pre-formed 5-substituted-1H-tetrazole is a common and effective method for the synthesis of N-substituted tetrazole derivatives, including this compound. organic-chemistry.org The alkylation of a 5-substituted tetrazole with an appropriate alkylating agent, such as ethyl bromoacetate, can lead to a mixture of N1 and N2 substituted isomers. The ratio of these isomers is influenced by several factors, including the nature of the substituent at the C5 position, the alkylating agent, the solvent, and the reaction conditions. mdpi.com For the synthesis of this compound, the desired product is the N2-alkylated isomer. Subsequent hydrolysis of the ester group yields the final carboxylic acid. prepchem.com The regioselectivity of the alkylation can sometimes be controlled. For instance, alkylation under acidic conditions or with specific catalysts can favor the formation of the 2,5-disubstituted tetrazole. epa.gov
A general scheme for this process is as follows: 5-R-1H-tetrazole + BrCH₂COOEt → 5-R-2-(ethoxycarbonylmethyl)-2H-tetrazole + 5-R-1-(ethoxycarbonylmethyl)-1H-tetrazole 5-R-2-(ethoxycarbonylmethyl)-2H-tetrazole + NaOH/H₂O → 5-R-2H-tetrazol-2-acetic acid
Saponification of Ester Intermediates
The synthesis of this compound often involves the hydrolysis of a corresponding ester precursor, a reaction commonly known as saponification. libretexts.org This process is typically the final step in a synthetic sequence, following the construction of the substituted tetrazole ring and the alkylation of the N2 position with an ethyl acetate (B1210297) moiety.
Saponification is achieved by treating the ester intermediate, such as ethyl 2H-tetrazol-2-acetate, with a base in an aqueous or alcoholic solution. libretexts.org The base, commonly sodium hydroxide (B78521) or potassium hydroxide, facilitates the nucleophilic cleavage of the ester bond to yield a carboxylate salt. Subsequent acidification of the reaction mixture then produces the final carboxylic acid. This method is widely applicable and is a standard procedure in organic synthesis for converting esters to carboxylic acids. libretexts.orgnih.gov The reaction of pivaloate esters has been followed kinetically in the presence of alkali, and studies show that bimolecular attack at the acyl carbon atom occurs. union.edu
A series of 5-aryl-2H-tetrazole-2-acetic acids have been synthesized, implying the use of saponification as a key final step from their ester precursors. nih.gov For instance, the synthesis of 2-dodecyl-α-fluoro-α-phenyl-2H-tetrazole-5-acetic acid, ethyl ester, provides a direct precursor that would undergo saponification to yield the corresponding carboxylic acid. prepchem.com
General Reaction Scheme for Saponification:
Reactants : this compound ester, Base (e.g., NaOH, KOH), Solvent (e.g., Water, Ethanol)
Process : The ester is hydrolyzed under basic conditions.
Product : this compound (after acidic workup).
Introduction of Substituents on the Tetrazole Ring
Functionalization of the tetrazole ring is crucial for modifying the properties of the resulting acetic acid derivatives. Various methods are employed to introduce substituents at the C5 position of the tetrazole nucleus.
The tetrazole ring is a π-electron deficient system due to the presence of four nitrogen atoms. bhu.ac.in This electronic characteristic makes the ring generally resistant to classical electrophilic aromatic substitution reactions at the carbon atom. Instead, electrophilic attacks, such as alkylation and acylation, predominantly occur at the ring's nitrogen atoms. bhu.ac.inresearchgate.net The high number of nitrogen atoms deactivates the ring towards electrophiles like those used in nitration, sulfonation, or Friedel-Crafts reactions. masterorganicchemistry.com Therefore, direct electrophilic substitution on the carbon of the 2H-tetrazole ring is not a common synthetic strategy.
Modern cross-coupling reactions provide a powerful and regioselective means of introducing substituents onto the tetrazole ring. These reactions typically involve a pre-functionalized tetrazole, such as a 5-halotetrazole, which can then be coupled with a variety of partners.
A regioselective [3+2] cycloaddition reaction can produce 2-aryl-5-bromotetrazole, a versatile intermediate for subsequent coupling reactions. nih.gov Palladium-catalyzed reactions, such as Suzuki or Stille couplings, can then be used to introduce aryl or vinyl substituents at the C5 position.
Another approach involves the C-N coupling of N-tosylhydrazones with 5-substituted tetrazoles. researchgate.net This metal-free method is highly regioselective, yielding 2,5-disubstituted-2H-tetrazoles as the major products. researchgate.netresearchgate.net The reaction proceeds under thermal activation in the presence of a base, such as lithium tert-butoxide (LiOtBu), in a solvent like dioxane. researchgate.net
Table 1: Examples of Coupling Reactions for Tetrazole Substitution
| Coupling Partners | Catalyst/Conditions | Product Type |
| N-Tosylhydrazone + 5-Substituted Tetrazole | LiOtBu, Dioxane, Reflux | 2,5-Disubstituted-2H-tetrazole |
| Arenediazonium salt + Trimethylsilyldiazomethane | Silver Catalyst | 2-Aryl-tetrazole |
| 5-Halotetrazole + Boronic Acid | Palladium Catalyst | 5-Aryl-tetrazole |
Nucleophile-Induced Rearrangements of 2H-Azirine-2-carbonyl Azides
A notable method for forming tetrazole acetic acid derivatives involves the rearrangement of 2H-azirine-2-carbonyl azides. When these azirine derivatives are treated with O- and S-nucleophiles at room temperature, they undergo a rearrangement. nih.gov This reaction can be catalyzed by tertiary amines or hydrazoic acid. nih.gov
However, research indicates that this specific rearrangement leads to the formation of 2-(1H-tetrazol-1-yl)acetic acid derivatives, rather than the 2H-tetrazol-2-yl isomers. nih.govfigshare.com The reaction with primary alcohols or phenols yields the corresponding alkyl or aryl 2-(1H-tetrazol-1-yl)acetates. nih.gov The mechanism of this nucleophile-induced rearrangement has been studied using DFT calculations and kinetic experiments. nih.gov Although this method produces a constitutional isomer of the target compound, it represents a significant synthetic pathway originating from azirine chemistry. researchgate.net
Synthesis of Specific this compound Derivatives
The synthesis of this specific, complex derivative (PubChem CID: 3022381) involves a multi-step approach that combines several of the principles discussed above. nih.gov While the exact published synthesis is not detailed in the provided search results, a logical synthetic pathway can be constructed based on established methodologies for similar compounds. nih.govresearchgate.net
Plausible Synthetic Outline:
Formation of the 5-Substituted Tetrazole : The synthesis would likely begin with the creation of the 5-(5-(3-chlorophenyl)-2-furanyl)-1H-tetrazole core. This can be achieved through a [2+3] cycloaddition reaction between an azide source (like sodium azide) and the corresponding nitrile, 5-(3-chlorophenyl)furan-2-carbonitrile.
N-Alkylation : The resulting 5-substituted-1H-tetrazole exists as a mixture of tautomers. Alkylation with an appropriate ethyl haloacetate (e.g., ethyl bromoacetate) under basic conditions would lead to a mixture of N1 and N2 alkylated isomers. These isomers would then need to be separated, typically by chromatography.
Saponification : The isolated ethyl 5-(5-(3-chlorophenyl)-2-furanyl)-2H-tetrazol-2-acetate is then hydrolyzed to the final carboxylic acid product. This final step is a standard saponification, using a base like sodium hydroxide followed by an acidic workup to protonate the carboxylate.
This sequence ensures the correct placement of both the acetic acid side chain (at the N2 position) and the complex aryl-furan substituent (at the C5 position).
5-(4-Nitrophenyl)-2H-tetrazole-2-acetic acid
The synthesis of 5-(4-nitrophenyl)-2H-tetrazole-2-acetic acid is typically achieved through a two-step process. The initial step involves the formation of the 5-(4-nitrophenyl)-2H-tetrazole precursor. This is accomplished by the reaction of 4-nitrobenzonitrile (B1214597) with sodium azide. The reaction is often carried out in dimethylformamide (DMF) with the presence of a proton source like acetic acid or in the presence of urea (B33335) and water, followed by heating under reflux.
Once the 5-(4-nitrophenyl)-2H-tetrazole is obtained, the acetic acid moiety is introduced via N-alkylation. This is commonly performed by reacting the tetrazole with an ethyl haloacetate, such as ethyl bromoacetate, in a suitable solvent like acetone (B3395972) or ethanol, with a base like potassium carbonate to facilitate the reaction. The final step is the hydrolysis of the resulting ester to the carboxylic acid, typically using a base such as sodium hydroxide, followed by acidification.
Table 1: Synthesis of 5-(4-Nitrophenyl)-2H-tetrazole-2-acetic acid
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1. Tetrazole Formation | 4-Nitrobenzonitrile | Sodium azide, DMF, Acetic acid, Reflux | 5-(4-Nitrophenyl)-2H-tetrazole |
| 2. N-Alkylation | 5-(4-Nitrophenyl)-2H-tetrazole, Ethyl bromoacetate | Potassium carbonate, Acetone | Ethyl 5-(4-nitrophenyl)-2H-tetrazole-2-acetate |
5-(5-(2-methoxyphenyl)-2-furanyl)-2H-Tetrazole-2-acetic acid
A plausible synthetic route to 5-(5-(2-methoxyphenyl)-2-furanyl)-2H-Tetrazole-2-acetic acid commences with the synthesis of the key intermediate, 5-(2-methoxyphenyl)-2-furonitrile. This can be achieved through various methods known in furan (B31954) chemistry. Subsequently, the tetrazole ring is constructed by treating the furonitrile with an azide source, such as sodium azide, in the presence of a Lewis acid or an ammonium (B1175870) salt in a high-boiling solvent like DMF.
Following the formation of 5-(5-(2-methoxyphenyl)-2-furanyl)-2H-tetrazole, the acetic acid group is introduced at the N2 position. This is accomplished through alkylation with an ethyl haloacetate, for instance, ethyl chloroacetate (B1199739) or ethyl bromoacetate, in the presence of a base. The final step involves the saponification of the ester to yield the desired carboxylic acid.
Table 2: Plausible Synthesis of 5-(5-(2-methoxyphenyl)-2-furanyl)-2H-Tetrazole-2-acetic acid
| Step | Starting Material | Key Transformation | Intermediate/Product |
|---|---|---|---|
| 1 | 2-Methoxybenzaldehyde and a suitable furan precursor | Formation of the substituted furan ring and conversion to nitrile | 5-(2-methoxyphenyl)-2-furonitrile |
| 2 | 5-(2-methoxyphenyl)-2-furonitrile | Cycloaddition with sodium azide | 5-(5-(2-methoxyphenyl)-2-furanyl)-2H-tetrazole |
| 3 | 5-(5-(2-methoxyphenyl)-2-furanyl)-2H-tetrazole | N-alkylation with ethyl haloacetate | Ethyl 5-(5-(2-methoxyphenyl)-2-furanyl)-2H-tetrazole-2-acetate |
5-(3,4,5-Trihydroxyphenyl)-2H-tetrazole-2-acetic acid
The synthesis of 5-(3,4,5-trihydroxyphenyl)-2H-tetrazole-2-acetic acid requires careful consideration of the reactive hydroxyl groups. A common strategy involves the use of protecting groups to prevent unwanted side reactions. The synthesis would likely begin with a protected form of 3,4,5-trihydroxybenzonitrile, for example, with the hydroxyl groups converted to benzyl (B1604629) ethers or silyl (B83357) ethers.
The protected benzonitrile (B105546) then undergoes a cycloaddition reaction with sodium azide to form the tetrazole ring. Following the formation of the protected 5-(3,4,5-trihydroxyphenyl)-2H-tetrazole, the acetic acid side chain is introduced by N-alkylation with an ethyl haloacetate in the presence of a base. The synthesis is completed by the deprotection of the hydroxyl groups, for instance, by catalytic hydrogenation to remove benzyl ethers, followed by hydrolysis of the ester to the carboxylic acid. nih.gov
Table 3: Synthetic Outline for 5-(3,4,5-Trihydroxyphenyl)-2H-tetrazole-2-acetic acid
| Step | Reactants | Key Steps | Product |
|---|---|---|---|
| 1 | 3,4,5-Trihydroxybenzonitrile | Protection of hydroxyl groups (e.g., benzylation) | 3,4,5-Tris(benzyloxy)benzonitrile |
| 2 | 3,4,5-Tris(benzyloxy)benzonitrile | Reaction with sodium azide | 5-(3,4,5-Tris(benzyloxy)phenyl)-2H-tetrazole |
| 3 | 5-(3,4,5-Tris(benzyloxy)phenyl)-2H-tetrazole | N-alkylation with ethyl bromoacetate | Ethyl 5-(3,4,5-tris(benzyloxy)phenyl)-2H-tetrazole-2-acetate |
5-(pyridyl)-2H-tetrazol-2-acetic acids
The synthesis of 5-(pyridyl)-2H-tetrazol-2-acetic acids follows a similar pattern to other aryl-substituted derivatives. The initial step is the creation of the 5-(pyridyl)tetrazole core. This is typically achieved by reacting a cyanopyridine (2-, 3-, or 4-cyanopyridine) with sodium azide in the presence of a catalyst, such as a manganese(II) salt, or by using ammonium chloride in DMF.
Once the 5-(pyridyl)tetrazole is synthesized, the acetic acid moiety is introduced by N-alkylation. The tetrazole is reacted with an ethyl haloacetate (e.g., ethyl bromoacetate) and a base like potassium carbonate in a polar aprotic solvent. The resulting ethyl ester is then hydrolyzed to the corresponding carboxylic acid using standard saponification procedures.
Table 4: General Synthesis of 5-(pyridyl)-2H-tetrazol-2-acetic acids
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1. Tetrazole Formation | Cyanopyridine (2-, 3-, or 4-isomer) | Sodium azide, Mn(II) salt or NH4Cl, DMF | 5-(Pyridyl)tetrazole |
| 2. N-Alkylation | 5-(Pyridyl)tetrazole, Ethyl bromoacetate | Potassium carbonate, Acetone | Ethyl 5-(pyridyl)-2H-tetrazol-2-acetate |
Derivatives from 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid
Derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid, a compound also known as valsartan (B143634), are typically synthesized by modifying the carboxylic acid group of the butanoic acid moiety. nih.gov This is a common strategy to produce prodrugs with altered pharmacokinetic properties. The synthesis involves the esterification of the parent compound with a variety of alcohols or phenols. nih.gov
The esterification can be carried out under acidic conditions, for example, by using a catalytic amount of sulfuric acid in the presence of the desired alcohol or phenol. The reaction is typically heated to drive the equilibrium towards the product. A range of phenolic and alcoholic derivatives have been synthesized using this approach. nih.gov
Table 5: Synthesis of Ester Derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|
Pyrazolyl Tetrazole Acetic Acids
The synthesis of pyrazolyl tetrazole acetic acids involves the initial preparation of a 5-(pyrazolyl)-1H-tetrazole intermediate. This can be achieved through a multi-step process starting from appropriate precursors to construct the pyrazole (B372694) ring, followed by the introduction of a nitrile group and subsequent conversion to the tetrazole.
With the 5-(pyrazolyl)-1H-tetrazole in hand, the acetic acid side chain is introduced. This is accomplished by reacting the tetrazole with ethyl chloroacetate in the presence of a base. The resulting ethyl ester is then saponified, typically by treatment with an aqueous base, to yield the final pyrazolyl tetrazole acetic acid.
Table 6: Synthesis of Pyrazolyl Tetrazole Acetic Acids
| Step | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 5-(Pyrazolyl)-1H-tetrazole | Ethyl chloroacetate, Base | Ethyl (5-(pyrazolyl)-2H-tetrazol-2-yl)acetate |
Reaction Mechanisms and Chemical Transformations of 2h Tetrazol 2 Acetic Acid
Reactivity of the Tetrazole Ring System
The 2H-tetrazole ring is an aromatic, five-membered heterocycle containing four nitrogen atoms. Its high nitrogen content and aromatic stability govern its reactivity. In the gas phase, the 2H-tautomer of a 5-substituted tetrazole is generally more stable than the 1H form. nih.gov
The tetrazole ring is an electron-rich aromatic system. This high electron density, a consequence of the four nitrogen atoms, generally renders the ring unreactive towards nucleophilic attack. Standard nucleophilic aromatic substitution reactions, which typically proceed readily on electron-deficient aromatic or heteroaromatic rings, are not characteristic of the 2H-tetrazole system unless a strong electron-withdrawing group is present at the C5 position or a suitable leaving group is available for displacement. In the case of 2H-Tetrazol-2-acetic acid, the C5 position is unsubstituted (bearing a hydrogen atom), making it resistant to direct nucleophilic substitution under typical conditions. Such transformations generally require the formation of a more electrophilic species or a different reaction mechanism.
While [3+2] cycloaddition reactions are a primary method for synthesizing the tetrazole ring itself nih.govnih.gov, the formed tetrazole ring can also participate in reactions involving cycloaddition, typically after an initial transformation. A significant reaction pathway for 2,5-disubstituted tetrazoles involves the thermal or photochemical extrusion of a molecule of dinitrogen (N₂). nih.gov This process generates a highly reactive 1,3-dipolar species known as a nitrile imine. nih.gov
This nitrile imine intermediate can then be trapped in situ by a variety of dipolarophiles in a [3+2] cycloaddition reaction to form new five-membered heterocyclic rings. Although this compound is not a 2,5-disubstituted tetrazole in the typical sense (C5 is unsubstituted), analogous fragmentation is a potential reaction pathway. For instance, related 5-substituted tetrazoles, upon acylation and heating, can undergo ring opening via nitrogen extrusion to form N-acyl nitrilimine intermediates, which subsequently cyclize to form other heterocycles like 1,3,4-oxadiazoles. nih.gov The reactivity of the nitrile imine intermediate with functional groups like alkenes makes this a versatile transformation. nih.gov
The reduction of the tetrazole ring is a challenging transformation that often requires harsh reaction conditions. The aromaticity of the ring system imparts significant stability. Catalytic hydrogenation, a common method for reducing unsaturated systems, can lead to ring cleavage when applied to tetrazoles. This process typically requires high-pressure hydrogen gas and specialized catalysts, such as palladium on carbon (Pd/C). The products of such a reduction can vary, but complete reduction and cleavage of the tetrazole ring would be expected to yield derivatives of hydrazine (B178648) and amines.
It is important to distinguish the reduction of the neutral tetrazole ring from the reduction of tetrazolium salts. Tetrazolium salts, which are cationic analogues, readily undergo reduction to form intensely colored formazans, a reaction that proceeds without cleaving the ring. nih.gov However, this reactivity is not characteristic of the neutral 2H-tetrazole ring found in this compound.
Reactions Involving the Acetic Acid Moiety
The acetic acid side chain of this compound undergoes the typical reactions of a carboxylic acid, providing a reliable handle for chemical modification without disturbing the tetrazole ring under appropriate conditions.
This compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst. byjus.com This classic transformation, known as the Fischer-Speier esterification, is a reversible equilibrium-controlled process. chemguide.co.ukmasterorganicchemistry.com The reaction is typically carried out by heating the carboxylic acid and an excess of the alcohol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comchemguide.co.uk
The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen atom of the alcohol. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated to yield the ester. masterorganicchemistry.com The use of excess alcohol or the removal of water as it is formed drives the equilibrium toward the ester product. masterorganicchemistry.com
The carboxylic acid group can be converted into an amide through reaction with ammonia (B1221849) or a primary or secondary amine. The direct reaction between a carboxylic acid and an amine requires very high temperatures to drive off water and is often impractical. luxembourg-bio.com Therefore, the reaction is almost always carried out using a coupling reagent to activate the carboxylic acid. nih.govresearchgate.net
Common coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The mechanism involves the carboxylic acid adding to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent acylating agent and is readily attacked by the nucleophilic amine to form the amide bond. The byproduct of the coupling agent (a urea (B33335) derivative) is stable and can be easily removed. luxembourg-bio.com Additives like 1-hydroxy-1H-benzotriazole (HOBt) are often included to suppress side reactions and minimize the risk of racemization if the carbon adjacent to the carboxyl group is a stereocenter. luxembourg-bio.com
Tautomerization and Isomerization Processes
The tetrazole ring system is known for its tautomeric and isomeric possibilities, which significantly influence the molecule's properties and reactivity. For tetrazolyl-acetic acid, these processes have been the subject of detailed computational and spectroscopic studies.
1H- and 2H-Tautomeric Forms and their Equilibrium
This compound exists in equilibrium with its tautomer, 1H-Tetrazol-1-acetic acid. The position of this equilibrium is sensitive to the physical state and the surrounding environment. In the gas phase, the 2H-tautomer is generally more stable. mdpi.com Conversely, in the crystalline solid state and in polar solvents, the 1H-tautomer is the predominant form. researchgate.net This shift in equilibrium is attributed to the different dipole moments and intermolecular interactions of the two tautomers.
The tautomeric equilibrium is a critical consideration in both synthetic and analytical applications, as the two forms can exhibit different chemical and physical properties, including reactivity and chromatographic behavior. The interconversion between the 1H and 2H tautomers involves proton transfer, a process that can be influenced by solvent polarity and pH.
Table 1: Tautomeric Forms of Tetrazol-2-acetic Acid
| Tautomer | Structure | Predominant Phase |
|---|---|---|
| 1H-Tetrazol-1-acetic acid | ![]() |
Solid, Polar Solvents |
Conformational Analysis and Potential Energy Surfaces (PESs)
Computational studies utilizing methods such as MP2/6-311++G(d,p) have been employed to map the two-dimensional potential energy surfaces (PESs) for both the 1H- and 2H-tautomers of tetrazolyl-acetic acid. researchgate.net These analyses reveal the existence of multiple stable conformers for each tautomer, arising from rotations around the C-C and C-N single bonds.
For the 1H-tautomer, four symmetry-unique minima have been identified on its PES, while the 2H-tautomer exhibits six such minima. researchgate.net The relative energies of these conformers are crucial in determining the most stable structures at a given temperature. Calculations at the QCISD level have further refined the energetics of these minima. researchgate.net At sublimation temperatures (around 330 K), several conformers for both tautomers are expected to be populated. researchgate.net However, due to low energy barriers, many of these conformers readily interconvert and collapse to the most stable forms upon isolation in a cryogenic matrix. researchgate.net
Photoinduced and Spontaneous Transformations Between Tautomers and Conformers
The different conformers of 1H- and 2H-tetrazolyl-acetic acid can be interconverted through photoinduction. For instance, high-energy conformers of both tautomers can be selectively generated in cryogenic matrices by narrow-band near-infrared (NIR) irradiation, which excites the first OH stretching overtone vibrations of the most stable conformers. researchgate.net These photo-generated conformers can then be converted back to the more stable forms through irradiation at different NIR frequencies. researchgate.net
In addition to photoinduced transformations, spontaneous decay of the higher-energy conformers back to the more stable forms has been observed in cryogenic matrices. researchgate.net This process is rationalized to occur via proton tunneling. The characteristic decay times for the 1H- and 2H-tautomers differ, with the 2H-tautomer decaying more rapidly. researchgate.net The photochemistry of tetrazole derivatives, in general, can be complex, often involving cleavage of the tetrazole ring and leading to a variety of photoproducts, the nature of which depends on the substituents and reaction conditions. nih.govnih.govnih.gov
Derivatization Strategies for Enhanced Analytical and Biological Applications
The carboxylic acid moiety of this compound provides a versatile handle for chemical derivatization. These modifications are often employed to enhance the compound's utility in analytical and biological contexts by altering its physicochemical properties.
Strategies for Carboxylic Acid Moieties
The carboxylic acid group can be readily converted into a variety of functional groups, most commonly esters and amides, to modulate the biological activity of the parent compound.
Esterification: The formation of esters from this compound can be achieved through reaction with various alcohols in the presence of an acid catalyst. This strategy has been employed in the development of prodrugs, where the ester linkage can be cleaved in vivo to release the active carboxylic acid. For instance, ester derivatives of valsartan (B143634), a drug containing a 2H-tetrazole-5-yl moiety attached to a biphenyl (B1667301) structure which in turn is connected to an N-acyl chain terminating in a carboxylic acid, have been synthesized and evaluated for enhanced biological activities such as antihypertensive and antioxidant potentials. nih.gov
Amide Formation: The carboxylic acid can be activated and subsequently reacted with amines to form amides. This is a common strategy in medicinal chemistry to create compounds with improved metabolic stability and altered binding affinities to biological targets. The synthesis of amide derivatives often involves the use of coupling reagents to facilitate the reaction between the carboxylic acid and the amine.
Table 2: Common Derivatization Reactions of the Carboxylic Acid Moiety
| Reaction | Reagents | Functional Group Formed | Purpose |
|---|---|---|---|
| Esterification | Alcohol, Acid Catalyst | Ester | Prodrugs, Modified Bioactivity |
Chemical Modification for Improved Chromatographic Behavior and Detection Sensitivity
For analytical purposes, particularly in gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization of the polar carboxylic acid group is often necessary to improve chromatographic performance and detection sensitivity.
For Gas Chromatography (GC): Due to its low volatility, this compound is not directly amenable to GC analysis. Derivatization to form more volatile esters is a common approach. Methyl esters, for example, can be prepared by reaction with a methylating agent. This increases the volatility of the analyte, allowing for its separation and detection by GC-MS.
For High-Performance Liquid Chromatography (HPLC): While this compound can be analyzed by reversed-phase HPLC, its polarity can lead to poor retention. Derivatization can be used to introduce a more hydrophobic moiety, thereby increasing its retention on a nonpolar stationary phase. Furthermore, derivatization can be employed to introduce a chromophore or fluorophore into the molecule, significantly enhancing its detectability by UV-Vis or fluorescence detectors. For LC-MS analysis, derivatization can improve ionization efficiency, leading to lower detection limits. nih.gov Reagents that introduce a readily ionizable group or a tag with a specific isotopic pattern can be particularly useful for enhancing sensitivity and aiding in identification.
Biological Activities and Pharmacological Applications of 2h Tetrazol 2 Acetic Acid Derivatives
Broad-Spectrum Biological Activities
The unique structural features of the tetrazole nucleus, particularly when functionalized with an acetic acid moiety, contribute to a wide array of biological interactions. Research has demonstrated that derivatives of 2H-tetrazol-2-acetic acid exhibit a range of pharmacological effects, positioning them as promising scaffolds for drug discovery. researchgate.netresearchgate.netsphinxsai.comnih.govkashanu.ac.irresearchgate.net The versatility of the tetrazole ring allows for the synthesis of a multitude of derivatives with varied and potent biological activities. kashanu.ac.ir These activities are often attributed to the tetrazole ring acting as a bioisostere for the carboxylic acid group, which can lead to enhanced metabolic stability and pharmacokinetic profiles. The diverse applications of these compounds underscore their importance in the development of new therapeutic agents. researchgate.netresearchgate.net
Specific Pharmacological Activities
Antimicrobial Effects
Derivatives of this compound have demonstrated notable antimicrobial activity against a range of pathogens. Studies have shown that certain synthesized tetrazole derivatives exhibit significant antibacterial and antifungal properties. chemistryjournals.net For instance, some derivatives have shown activity comparable or even superior to established antibiotics and antifungals like Amoxicillin and Fluconazole. chemistryjournals.net
One study highlighted a tetrazole derivative, compound 7a, which displayed broad-spectrum antimicrobial activity against Gram-positive cocci, Gram-positive rods, and yeast. nih.gov Another research effort synthesized a series of novel tetrazole derivatives and found that they possessed good antibacterial and antifungal activity. chemistryjournals.net Specifically, the derivative designated as t2 showed antimicrobial efficacy that was on par with or exceeded that of the reference drugs. chemistryjournals.net The antimicrobial potential of these compounds makes them valuable candidates for the development of new treatments for infectious diseases.
| Derivative | Antimicrobial Activity | Reference |
| Compound 7a | Broad-spectrum activity against Gram-positive bacteria and yeast. | nih.gov |
| Derivative t2 | Antibacterial and antifungal activity equivalent or superior to Amoxicillin and Fluconazole. | chemistryjournals.net |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound derivatives has been a significant area of investigation. Certain 5-aryl-2H-tetrazole-2-acetic acids have been synthesized and evaluated for their anti-inflammatory and superoxide (B77818) scavenging activities. acs.org Research has identified tetrazole derivatives that act as inhibitors of key inflammatory mediators such as TNF-α, IL-6, and COX-2. nih.gov
For example, compound 7c was identified as an effective and selective COX-2 inhibitor. nih.gov Another compound, an isoxazole (B147169) derivative labeled as 6, was found to be the most active against IL-6. nih.gov Furthermore, compounds 2 and 3 demonstrated dual inhibitory activity against both IL-6 and TNF-α. nih.gov These findings highlight the potential of this compound derivatives as a source of new anti-inflammatory agents.
| Compound | Mechanism of Anti-inflammatory Action | Reference |
| 5-aryl-2H-tetrazole-2-acetic acids | General anti-inflammatory and superoxide scavenging activities. | acs.org |
| Compound 7c | Selective COX-2 inhibitor. | nih.gov |
| Isoxazole derivative 6 | Most active against IL-6. | nih.gov |
| Compounds 2 and 3 | Dual inhibitors of IL-6 and TNF-α. | nih.gov |
Superoxide Scavenging Activity
In addition to their anti-inflammatory effects, derivatives of this compound have been recognized for their ability to scavenge superoxide radicals. The synthesis of 5-aryl-2H-tetrazoles and 5-aryl-2H-tetrazole-2-acetic acids has been explored for their potential as superoxide scavengers. acs.org This antioxidant activity is crucial as excessive superoxide production is implicated in various pathological conditions.
A study on ester derivatives of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid, a complex derivative of this compound, demonstrated significant free radical scavenging potential, often exceeding that of the parent drug. nih.govmdpi.com This suggests that these compounds could be beneficial in mitigating oxidative stress-related cellular damage.
Antihypertensive Potential and Angiotensin-II Receptor Antagonism
A significant application of this compound derivatives lies in their potential as antihypertensive agents, specifically as angiotensin-II receptor antagonists. A series of ester derivatives of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid were synthesized and evaluated for this purpose. nih.govmdpi.com
The parent molecule, valsartan (B143634), is a well-known angiotensin II receptor blocker used in the treatment of hypertension. mdpi.com The synthesized derivatives not only retained but in some cases, exhibited enhanced antihypertensive properties. nih.govmdpi.com For instance, the test compound AV2 was identified as the most potent in this regard. nih.govmdpi.com
| Derivative | Antihypertensive Activity | Reference |
| Ester derivatives of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid | Retained or enhanced antihypertensive potential compared to the parent drug. | nih.govmdpi.com |
| AV2 | The most potent antihypertensive compound among the tested derivatives. | nih.govmdpi.com |
Urease Enzyme Inhibition
Certain derivatives of this compound have also been found to inhibit the activity of the urease enzyme. The same study that investigated the antihypertensive effects of the ester derivatives of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid also explored their urease inhibitory actions. nih.govmdpi.com
Most of the synthesized analogs demonstrated urease inhibitory properties. nih.govmdpi.com To understand the mechanism of this inhibition, molecular docking studies were performed, which helped in elucidating the binding interactions between the ligands and the active site of the enzyme. nih.govmdpi.com
Antioxidant Potential
Certain derivatives of this compound have demonstrated notable antioxidant properties by acting as radical scavengers. A study on ester derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid, a valsartan analog, revealed significant free radical scavenging activity when tested using the DPPH assay. nih.gov The antioxidant capacity of these compounds is a key feature that may contribute to their therapeutic effects in conditions associated with oxidative stress.
Another investigation into a series of synthesized tetrazole derivatives identified a compound, designated as S10, which exhibited the highest radical scavenging activity among the tested compounds. nih.gov Furthermore, [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid has been reported to exhibit moderate superoxide scavenging activity. ajgreenchem.com The antioxidant potential of these derivatives is often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals.
Table 1: Antioxidant Activity of this compound Derivatives
| Compound/Derivative | Assay | Activity | Reference |
|---|---|---|---|
| Ester derivatives of a valsartan analog | DPPH radical scavenging | Significant free radical scavenging potential | nih.gov |
| S10 | Radical scavenging | Highest activity among tested series | nih.gov |
| [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid | Superoxide scavenging | Moderate activity | ajgreenchem.com |
Anticancer Activity
The anticancer potential of this compound derivatives has been a significant area of research. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines through different mechanisms, including the induction of apoptosis and enzyme inhibition. nih.gov
A notable example is a 4-aminophenyl derivative of [5-(phenyl)-2H-tetrazol-2-yl]acetic acid, which demonstrated selective cytotoxicity against the HT-29 colon cancer cell line. ajgreenchem.com In contrast, the 2-furyl derivative showed weaker activity in the same study. ajgreenchem.com This highlights the importance of the substituent groups on the tetrazole scaffold in determining the anticancer potency.
Furthermore, a series of novel pyrazole-s-triazine derivatives incorporating a tetrazole moiety were synthesized and evaluated for their anticancer activity. nih.gov Certain compounds from this series, particularly those with piperidine (B6355638) or morpholine (B109124) moieties, displayed potent inhibitory activity against the EGFR/PI3K/AKT/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival. nih.gov
Table 2: In Vitro Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Aminophenyl derivative of [5-(phenyl)-2H-tetrazol-2-yl]acetic acid | HT-29 (Colon) | - | ajgreenchem.com |
| Tetrazole-isoxazoline hybrids (4h, 4i) | A549 (Lung) | 1.51, 1.49 | researchgate.net |
| Tetrazole-isoxazoline hybrids (4h, 4i) | MDA-MB-231 (Breast) | 2.83 | researchgate.net |
| Pyrazolylpyrazoline-clubbed tetrazole hybrid (9o) | M. tuberculosis H37Rv | 12.5 µg/mL | nih.gov |
| Pyrazole-s-triazine derivative (7d) | EGFR inhibition | 70.3 nM | nih.gov |
| Pyrazole-s-triazine derivative (7f) | EGFR inhibition | 59.24 nM | nih.gov |
Antifungal Activity
Derivatives of this compound have also been identified as promising antifungal agents. A series of tetrazole ring-bearing acylhydrazone derivatives were synthesized and showed significant activity against Candida albicans. mdpi.com The mechanism of their antifungal action was found to involve the disruption of the fungal plasma membrane and a reduction in the levels of ergosterol (B1671047), a vital component of the fungal cell membrane. mdpi.com
In another study, newly synthesized tetrazole derivatives demonstrated good inhibitory efficacy against Candida albicans, with some compounds showing activity comparable or superior to the standard drug fluconazole. nih.gov The minimum inhibitory concentration (MIC) values for some of these derivatives were found to be in the range of 150-250 µg/mL. chemistryjournals.net The structure-activity relationship studies revealed that the nature and position of substituents on the phenyl ring of the acylhydrazone moiety play a crucial role in their antifungal potency. mdpi.com
Table 3: Antifungal Activity of this compound Derivatives
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Tetrazole ring-bearing acylhydrazones | Candida albicans | - | mdpi.com |
| Tetrazole derivative (t2) | Candida albicans | 150-250 | chemistryjournals.net |
| Tetrazole derivative (3) | Yeast fungus | 64.5 | nih.gov |
| Tetrazole derivative (7c) | Yeast fungus | 64.5 | nih.gov |
| Tetrazole derivative (1b) | Candida albicans | - | nih.gov |
| Tetrazole derivative (1e) | Microsporum audouinii | - | nih.gov |
Antimalarial Activity
The global challenge of malaria has prompted the exploration of novel therapeutic agents, and this compound derivatives have shown promise in this area. A phenotypic screen against Plasmodium falciparum identified a novel series of tetrazole-based compounds with potent antimalarial activity. nih.gov These compounds demonstrated activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of the parasite. nih.gov
Further investigation into their mechanism of action suggests that these tetrazole derivatives may inhibit the formation of hemozoin, a crucial process for the survival of the malaria parasite within red blood cells. nih.gov Additionally, a series of azabicyclo-nonanes linked to a tetrazole core have been synthesized and evaluated for their antiprotozoal activity, with some derivatives showing activity against Plasmodium falciparum in the submicromolar range. nih.gov
Table 4: Antimalarial Activity of this compound Derivatives
| Compound/Derivative | P. falciparum Strain | IC50 (µM) | Reference |
|---|---|---|---|
| Novel tetrazole series (1) | 3D7 (96h) | 0.55 | biorxiv.org |
| Novel tetrazole series (1) | Dd2 (96h) | 0.50 | biorxiv.org |
| Novel tetrazole series (2) | 3D7 (96h) | 0.84 | biorxiv.org |
| Novel tetrazole series (2) | Dd2 (96h) | 0.57 | biorxiv.org |
| Novel tetrazole series (3) | 3D7 (96h) | 0.16 | biorxiv.org |
| Novel tetrazole series (3) | Dd2 (96h) | 0.07 | biorxiv.org |
| Azabicyclo-nonane linked tetrazole (12A) | NF54 | 0.252 | nih.gov |
Antituberculosis Activity
Tuberculosis remains a major global health threat, and the development of new antitubercular drugs is a priority. Derivatives of this compound have been investigated for their potential to inhibit the growth of Mycobacterium tuberculosis. For instance, 1,2,3,5-tetrasubstituted pyrrolyl-N-acetic acid derivatives have been evaluated for their anti-mycobacterial activity.
In a more recent study, a series of benzimidazolium salts were synthesized, and one derivative, 7h, which contains a tetrazole moiety, exhibited antituberculosis activity against the M. tuberculosis H37Rv strain with a minimum inhibitory concentration (MIC) of 2 µg/mL. nih.gov Computational studies suggested that this compound could bind to and inhibit the InhA enzyme, a key component of the mycobacterial fatty acid synthesis pathway. nih.gov
Table 5: Antituberculosis Activity of a this compound Derivative
| Compound/Derivative | M. tuberculosis Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Benzimidazolium salt (7h) | H37Rv | 2 | nih.gov |
Antiviral Activity
The broad-spectrum biological activity of this compound derivatives also extends to antiviral applications. A study on nonannulated tetrazolylpyrimidines revealed that some of these compounds exhibited moderate in vitro activity against the H1N1 subtype of influenza A virus. nih.gov One particular derivative, {5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid, showed a selectivity index twice as high as the reference drug rimantadine, indicating a favorable therapeutic window. nih.gov
Another research effort focused on a benzoic acid derivative, NC-5, which was found to possess antiviral activity against influenza A viruses, including an oseltamivir-resistant strain (H1N1-H275Y). semanticscholar.org The 50% effective concentrations (EC50) for H1N1 and the resistant strain were 33.6 µM and 32.8 µM, respectively. semanticscholar.org The mechanism of action for some of these antiviral tetrazole derivatives is believed to involve the inhibition of viral neuraminidase. semanticscholar.org
Table 6: Antiviral Activity of this compound Derivatives
| Compound/Derivative | Virus Strain | EC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| {5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid | Influenza A (H1N1) | - | >2 x Rimantadine | nih.gov |
| Benzoic acid derivative (NC-5) | Influenza A (H1N1) | 33.6 | - | semanticscholar.org |
| Benzoic acid derivative (NC-5) | Influenza A (H1N1-H275Y) | 32.8 | - | semanticscholar.org |
Mechanisms of Action and Biological Target Interactions
The diverse biological activities of this compound derivatives are a result of their interactions with various biological targets. The tetrazole ring, being a bioisostere of the carboxylic acid group, can participate in similar biological interactions, such as hydrogen bonding and metal chelation, which are crucial for binding to the active sites of enzymes and receptors. nih.govvnu.edu.vn
Molecular docking studies have provided insights into these interactions. For example, a valsartan derivative was shown to interact with the bi-nickel center of the urease enzyme. mdpi.com In the context of anticancer activity, some derivatives have been found to inhibit key enzymes in signaling pathways, such as EGFR, PI3K, AKT, and mTOR. nih.gov The antifungal mechanism of certain tetrazole derivatives involves the disruption of the fungal cell membrane and inhibition of ergosterol biosynthesis. mdpi.com
The antimalarial action of a novel tetrazole series is proposed to be through the inhibition of hemozoin formation, a critical detoxification process for the malaria parasite. nih.gov For antituberculosis activity, the inhibition of the InhA enzyme has been identified as a potential mechanism. nih.gov In the case of antiviral activity, neuraminidase inhibition has been suggested as a mode of action against the influenza virus. semanticscholar.org The ability of the furan (B31954) and tetrazole rings within these molecules to engage in hydrogen bonding and π-π stacking interactions is fundamental to their binding with various biological targets. ajgreenchem.com
Binding Affinity to Enzymes and Receptors
The therapeutic potential of this compound derivatives is often rooted in their specific binding to biological targets like enzymes and receptors. Molecular docking studies have elucidated the binding modes of these compounds, revealing key interactions that drive their activity.
For instance, ester derivatives of valsartan, a compound containing a 2H-tetrazole moiety, have been studied for their interaction with the urease enzyme. mdpi.com Docking experiments showed that these derivatives fit into the enzyme's binding site, with one derivative forming strong salt bridges with the amino acid residue ARG338 via its tetrazole nitrogen atoms. mdpi.com Further stabilization of the ligand-enzyme complex occurs through hydrogen bonds between the tetrazole ring and residues HIS322, HIE221, and HIS274. mdpi.com
Similarly, novel derivatives bearing a (pyridin-2-yl)tetrazol scaffold have been evaluated for their inhibitory effects on the acetylcholinesterase (AChE) enzyme. vnu.edu.vn Molecular docking simulations indicated that the inhibitory activity is linked to the formation of hydrogen bonds within the enzyme's active site. vnu.edu.vn The ability of the tetrazole ring and its associated substituents to form these non-covalent interactions is crucial for their binding affinity and subsequent biological effects. The potential binding site for tetrazole-based inhibitors has also been considered for enzymes like the glutathione (B108866) reductase of Plasmodium falciparum, the parasite responsible for malaria. drugbank.com
Table 1: Binding Interactions of this compound Derivatives with Enzymes/Receptors
| Derivative Class | Target Enzyme | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Valsartan Ester Derivative | Urease | ARG338, HIS322, HIS274, HIE221 | Salt Bridges, Hydrogen Bonds mdpi.com |
| (Pyridin-2-yl)tetrazol Derivative | Acetylcholinesterase (AChE) | Not specified | Hydrogen Bonds vnu.edu.vn |
Modulation of Biochemical Pathways
By binding to specific enzymes or receptors, this compound derivatives can significantly modulate critical biochemical pathways. The inhibition of urease by valsartan derivatives, for example, interferes with the enzymatic activity of Helicobacter pylori, a bacterium linked to various gastric diseases. mdpi.com
The antagonism of the Angiotensin II receptor by valsartan and its derivatives is a prime example of pathway modulation. mdpi.comnih.gov These compounds interfere with the renin-angiotensin system, a critical pathway for blood pressure regulation, leading to antihypertensive effects. mdpi.comnih.gov
Furthermore, the inhibition of acetylcholinesterase by (pyridin-2-yl)tetrazol derivatives represents a therapeutic strategy for Alzheimer's disease. vnu.edu.vn By preventing the breakdown of the neurotransmitter acetylcholine, these compounds can help to ameliorate symptoms associated with the disease. vnu.edu.vn In the context of infectious diseases, inhibitors of P. falciparum glutathione reductase can disrupt the parasite's antioxidative defense system, which is essential for its survival within the host's red blood cells. drugbank.com
Enzyme Inhibition Mechanisms
Derivatives of this compound have demonstrated inhibitory activity against a range of enzymes. The mechanism of inhibition can vary depending on the specific compound and target enzyme. For example, a study on glutathione reductase inhibitors found that the carboxylic acid precursor to a tetrazole bioisostere acted as an uncompetitive inhibitor with respect to both of the enzyme's substrates, NADPH and glutathione disulfide. drugbank.com This suggests that the inhibitor binds to the enzyme-substrate complex.
The inhibitory potency of these derivatives is often quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the substance required to inhibit 50% of the enzyme's activity. Studies on valsartan derivatives have identified compounds with significant urease inhibitory action. mdpi.comnih.gov Likewise, (pyridin-2-yl)tetrazol derivatives have shown notable inhibition of acetylcholinesterase. vnu.edu.vn
Table 2: Enzyme Inhibition by this compound Derivatives
| Derivative | Target Enzyme | Measurement | Result |
|---|---|---|---|
| AV2 (Valsartan Derivative) | Urease | % Inhibition | High mdpi.com |
| AV3 (Valsartan Derivative) | Urease | % Inhibition | Moderate mdpi.com |
| AV5 (Valsartan Derivative) | Urease | % Inhibition | High mdpi.com |
| (Pyridin-2-yl)tetrazol-amide derivative (IV) | Acetylcholinesterase (AChE) | % Inhibition at 75 µM | 23.7% vnu.edu.vn |
Signal Transduction Interference
A key pharmacological application of this compound derivatives is their ability to interfere with signal transduction pathways. This is most prominently illustrated by tetrazole-containing Angiotensin II Receptor Blockers (ARBs) like valsartan. mdpi.comnih.gov These drugs selectively block the AT₁ receptor, preventing angiotensin II from binding and initiating the signaling cascade that leads to vasoconstriction and aldosterone (B195564) release. This direct interference with a major signaling pathway is fundamental to their efficacy in treating hypertension. mdpi.com
DNA Interaction
Certain derivatives of tetrazole acetic acid, particularly when complexed with metal ions, have been shown to interact with DNA. A study on cytotoxic mixed-ligand copper(II) complexes involving 1H-tetrazole-5-acetic acid investigated their binding to DNA. rsc.org The DNA binding constant for one of the copper complexes was determined using UV-vis spectroscopy, indicating an interaction between the complex and the DNA molecule. rsc.org This suggests that such complexes could potentially exert cytotoxic effects by binding to DNA, although the precise nature of this interaction requires further investigation.
Bioisosterism with Carboxylic Acid and Amide Moieties
One of the most significant aspects of the tetrazole ring in medicinal chemistry is its role as a non-classical bioisostere for the carboxylic acid group. vnu.edu.vnnih.gov This substitution is a widely used strategy in drug design to enhance a molecule's pharmacological and pharmacokinetic properties. rug.nlresearchgate.net
The tetrazole and carboxylic acid moieties share several key physicochemical characteristics. They have similar pKa values (approximately 4.5–4.9 for tetrazole and 4.2–4.4 for carboxylic acid), which allows both groups to be ionized at physiological pH. rug.nlnih.gov Both groups are planar and can delocalize a negative charge, which is often favorable for binding interactions with receptors. rug.nlnih.gov
However, there are differences; the tetrazole ring is slightly larger than a carboxylic acid group, and its hydrogen-bond environment extends further from the core of the molecule. nih.govcambridgemedchemconsulting.com The tetrazolate anion is also more lipophilic than the corresponding carboxylate. nih.gov Replacing a carboxylic acid with a tetrazole can lead to improved metabolic stability and bioavailability. drugbank.comnih.gov For instance, tetrazoles are less susceptible to the type of O-glucuronidation that can sometimes lead to reactive metabolites with carboxylic acids. nih.gov
Table 3: Physicochemical Properties of Tetrazole vs. Carboxylic Acid Moieties
| Property | 5-Substituted-1H-tetrazole | Carboxylic Acid |
|---|---|---|
| pKa | ~4.5 - 4.9 rug.nlnih.gov | ~4.2 - 4.4 rug.nl |
| Acidity | Similar to carboxylic acid nih.gov | Acidic |
| Structure | Planar ring rug.nlnih.gov | Planar group |
| Charge Delocalization | Negative charge delocalized over the ring nih.gov | Negative charge delocalized over two oxygen atoms |
| Lipophilicity (Anion) | More lipophilic than carboxylate nih.gov | Less lipophilic than tetrazolate |
| Size | Slightly larger nih.gov | Smaller |
| Metabolism | Can undergo N-glucuronidation (less reactive) nih.gov | Can undergo O-glucuronidation (potentially reactive) |
Metal Chelation Properties
The structure of this compound, with its nitrogen-rich tetrazole ring and a carboxyl group, lends itself to coordinating with metal ions. These derivatives can act as chelating agents, forming stable complexes with various metals. Research has demonstrated the synthesis of complexes with copper(II), zinc(II), and lanthanide(III) ions. rsc.orgresearchgate.net
In these complexes, the tetrazole ligand can be both bridging and chelating, connecting metal ions through the oxygen atoms of the carboxylate groups to form coordination polymers. This chelating ability is also relevant in biological systems. For example, molecular docking studies of a valsartan derivative with the urease enzyme revealed that the tetrazole nitrogen atoms could form five coordinate bonds with the nickel ions present in the enzyme's active site. mdpi.com This metal chelation is a key component of the molecule's binding and inhibitory activity. mdpi.com The ability to chelate metal ions is a critical property that contributes to the diverse biological activities of these compounds. mdpi.com
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The structure-activity relationship (SAR) of compounds derived from this compound is a critical area of investigation in medicinal chemistry. These studies aim to understand how modifications to the chemical structure influence biological activity, thereby guiding the design of more potent and selective therapeutic agents. The tetrazole ring, particularly when N-substituted at the 2-position with an acetic acid moiety, serves as a versatile scaffold. Its advantageous physicochemical properties, metabolic stability, and ability to act as a bioisostere for carboxylic acid groups make it a valuable component in drug design. mdpi.comresearchgate.net SAR studies on its derivatives focus on several key aspects, including the nature of substituents, their position on the molecule, the role of specific functional groups, and the impact of steric and electronic properties.
Influence of Substituents on Potency and Selectivity
The type of substituent introduced into the this compound scaffold plays a pivotal role in determining the potency and selectivity of the resulting derivatives. Detailed SAR studies on a series of ester derivatives of valsartan, a complex molecule containing a 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid structure, provide valuable insights into these effects, particularly concerning urease inhibition. mdpi.com
The study revealed that the nature of the groups attached to an aryl ring significantly modulates the inhibitory activity. It was observed that compounds featuring strong electron-withdrawing and polar groups such as nitro (NO₂), phenyl (Ph), and chlorine (Cl) were effective against urease. mdpi.com These groups can form strong hydrogen bonds, which is a crucial interaction for biological activity. Conversely, derivatives with hydroxyl (OH), methoxy (B1213986) (OCH₃), and methyl (CH₃) groups demonstrated lower potency. mdpi.com
For instance, the derivative designated AV2, which includes a methoxy group at C-3′ and an aldehyde group at C-1′, was the most potent inhibitor in the series with an IC₅₀ value of 0.28 µM. Another compound, AV5, bearing two chlorine atoms at C'-2 and C'-4, also showed high potency with an IC₅₀ of 1.29 µM. mdpi.com This highlights that specific combinations and positions of substituents are key to maximizing biological effect. The general prediction from this SAR analysis is that derivatives with strong electron-withdrawing groups on the phenyl rings tend to be highly potent. mdpi.com
Below is a data table summarizing the urease inhibitory activity of selected valsartan derivatives, illustrating the influence of different substituents.
| Compound ID | Substituent(s) on Phenyl Ring | Urease Inhibition IC₅₀ (µM) |
| AV2 | 3'-methoxy, 1'-aldehyde | 0.28 ± 0.15 |
| AV5 | 2',4'-dichloro | 1.29 ± 0.12 |
| AV3 | 2',4',6'-trinitro | 1.56 ± 0.12 |
| AV8 | 4'-phenyl | 1.52 ± 0.12 |
| AV7 | 4'-hydroxy | 8.59 ± 1.12 |
| Thiourea (Standard) | - | 4.24 ± 0.13 |
| Data sourced from a study on ester derivatives of a complex 2H-tetrazole containing molecule. mdpi.com |
Positional Effects of Substituents
The position of substituents on the molecular scaffold is as crucial as their chemical nature in determining biological activity. The regioisomeric placement of a functional group can drastically alter the molecule's shape, electronic distribution, and ability to interact with a biological target. mdpi.com
In the context of the valsartan ester derivatives studied for urease inhibition, the location and number of substituents on the phenyl ring were key factors. mdpi.com Compound AV7, which has only a single hydroxyl substitution on the phenyl ring, exhibited decreased activity (IC₅₀ = 8.59 ± 1.12 µM). In contrast, compounds with multiple substitutions, such as AV3 (2',4',6'-trinitrophenyl) and AV8 (4'-phenylphenyl), showed significantly higher inhibition, with IC₅₀ values of 1.56 µM and 1.52 µM, respectively. mdpi.com
Specifically, compound AV2, the most potent in the series, possessed a methoxy group at the C-3′ position and an aldehyde group at the C-1′ position. This specific arrangement appears to be optimal for interaction with the urease enzyme's active site. mdpi.com Another potent compound, AV5, had chlorine substituents at both the C'-2 and C'-4 positions. This pattern of multi-substitution, particularly with electron-withdrawing groups, appears to enhance the inhibitory potential compared to mono-substituted or unsubstituted analogs. mdpi.com These findings underscore that not only the presence of certain groups but their specific spatial arrangement is critical for potent biological activity.
Role of Functional Groups in Biological Activity
The inherent functional groups of the this compound core are fundamental to its pharmacological utility. The tetrazole ring itself is a key functional group, widely recognized in medicinal chemistry as a bioisosteric replacement for the carboxylic acid moiety. researchgate.netsci-hub.ru This is due to their similar pKa values and the ability to participate in similar hydrogen bonding interactions. mdpi.com Furthermore, the tetrazole ring is generally more resistant to metabolic degradation compared to a carboxylic acid, which can improve the pharmacokinetic profile of a drug. researchgate.net
The acetic acid portion of the molecule also plays a critical role. The carboxylic acid group (-COOH) is ionizable at physiological pH, allowing it to form strong ionic interactions and hydrogen bonds with biological receptors. This feature is often essential for anchoring a molecule to its target site. In many active compounds, the combination of the acidic tetrazole ring and the carboxylic acid group creates a powerful pharmacophore for receptor binding.
For example, in pyrazolyl tetrazole acetic acids, which have shown antiproliferative activity, the acetic acid moiety is crucial for their biological function. These compounds are synthesized by reacting a parent tetrazole with ethyl chloroacetate (B1199739), followed by saponification to yield the final acetic acid derivative, underscoring the importance of this functional group. mdpi.com The interplay between the N2-substituted tetrazole ring and the acetic acid side chain defines the core properties of the scaffold, making it a privileged structure in the design of various therapeutic agents.
Impact of Steric and Electronic Factors
The biological activity of this compound derivatives is profoundly influenced by the interplay of steric and electronic factors of their substituents. These properties govern how a molecule fits into a receptor's binding site and the nature of the intermolecular forces it can form.
Computational Chemistry and Spectroscopic Characterization
Theoretical Studies and Quantum Chemical Calculations
Theoretical and quantum chemical calculations are pivotal in elucidating the molecular characteristics of 2H-Tetrazol-2-acetic acid. These computational methods offer insights into the molecule's geometry, conformational possibilities, and energetic properties that are often challenging to determine experimentally.
Density Functional Theory (DFT) has been employed to investigate the structural and vibrational properties of tetrazole acetic acid tautomers. Specifically, calculations for the 2H-tautomer have been performed at the B3LYP/6-311++G(d,p) level of theory. researchgate.net This method is used to predict the molecule's optimized geometry and vibrational frequencies, which can then be compared with experimental data from techniques like infrared spectroscopy to confirm the presence of specific tautomers and conformers. researchgate.net
To understand the conformational landscape of this compound, two-dimensional potential energy surface (PES) calculations have been conducted. researchgate.net These calculations, performed at the MP2/6-311++G(d,p) level, map the energy of the molecule as a function of the rotation around key single bonds. researchgate.net
For the 2H-tautomer of tetrazole acetic acid, six symmetry-unique minima, representing stable conformers, were identified on the potential energy surface. researchgate.net The energetics of these minima were further refined using higher-level QCISD calculations. researchgate.net Research has shown that three of these 2H-conformers are within a low energy range of 0–8 kJ mol⁻¹, suggesting they would be appreciably populated at room temperature. researchgate.net However, due to very low barriers for conformational rearrangement, conformers with a cis O=C-O-H arrangement tend to collapse into the most stable 2pcc form during processes like matrix deposition. researchgate.net Conformers with a trans O=C-O-H arrangement have significantly higher relative energies (12 to 27 kJ mol⁻¹) and are generally not populated under thermal conditions. researchgate.net
| Calculation Level | Finding | Details |
|---|---|---|
| MP2/6-311++G(d,p) | Potential Energy Surface Minima | Six symmetry-unique minima (stable conformers) were located for the 2H-tautomer. |
| QCISD | Energetics of Minima | Three 2H-conformers fall within an energy range of 0–8 kJ mol⁻¹. |
| Theoretical Analysis | Conformational Barriers | Low energy barriers lead to the collapse of less stable conformers into the most stable 2pcc form. |
| Theoretical Analysis | Relative Energies | Conformers with a trans O=C-O-H arrangement are high in energy (12-27 kJ mol⁻¹) and not thermally populated. |
While tetrazole derivatives are often investigated for their energetic properties, specific calculated or experimental data for the heat of formation of this compound were not available in the reviewed scientific literature. This information is crucial for assessing the compound's thermodynamic stability and potential use in energetic materials.
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target receptor. This method is widely applied in drug discovery for tetrazole-containing compounds. While numerous studies have performed docking simulations on complex derivatives containing the 2H-tetrazole moiety to evaluate their therapeutic potential, specific molecular docking studies focusing solely on this compound as the ligand were not identified in the searched literature. nih.gov Such studies would be valuable for understanding its potential baseline interactions with biological targets.
Spectroscopic Characterization Techniques
Spectroscopy is essential for the structural elucidation and characterization of this compound. Among the various techniques, Nuclear Magnetic Resonance (NMR) provides detailed information about the atomic arrangement within the molecule.
NMR spectroscopy is a cornerstone technique for the characterization of organic molecules. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise structure of a compound can be determined.
¹H-NMR Spectroscopy
In the ¹H-NMR spectrum of this compound, three distinct signals are expected:
A singlet corresponding to the proton (H-5) on the tetrazole ring.
A singlet for the two protons of the methylene (B1212753) (-CH₂-) group.
A broad singlet for the acidic proton of the carboxylic acid (-COOH) group, which is often exchangeable with deuterium (B1214612) in solvents like D₂O.
While a complete, assigned spectrum for this compound was not found, data for the parent 2H-tetrazole ring shows a characteristic singlet for the H-5 proton at approximately δ 9.5 ppm when measured in D₂O. ipb.pt
¹³C-NMR Spectroscopy
The ¹³C-NMR spectrum is expected to show three signals corresponding to the three unique carbon environments in this compound:
A signal for the carbon atom (C-5) within the tetrazole ring.
A signal for the methylene carbon (-CH₂-).
A signal for the carbonyl carbon (-COOH) of the carboxylic acid group, typically found far downfield.
Data for the parent 2H-tetrazole ring indicates a chemical shift for the C-5 carbon at δ 144.2 ppm in D₂O. ipb.pt For other 2,5-disubstituted 2H-tetrazoles, this carbon signal can appear further downfield, around 164 ppm. mdpi.com
¹⁵N NMR Spectroscopy
| Nucleus | Molecular Moiety | Expected Signal Type | Reported Chemical Shift (δ) for Parent 2H-Tetrazole ipb.pt |
|---|---|---|---|
| ¹H | Tetrazole C-H | Singlet | ~9.5 ppm (in D₂O) |
| ¹H | Methylene (-CH₂-) | Singlet | N/A |
| ¹H | Carboxyl (-COOH) | Broad Singlet | N/A |
| ¹³C | Tetrazole C-5 | Single Peak | ~144.2 ppm (in D₂O) |
| ¹³C | Methylene (-CH₂-) | Single Peak | N/A |
| ¹³C | Carboxyl (C=O) | Single Peak | N/A |
| ¹⁵N | Tetrazole Nitrogens | Multiple Peaks | N/A |
Infrared (IR) and Raman Spectroscopy
Experimental Infrared (IR) and Raman spectra for this compound are not widely available in peer-reviewed literature. However, the expected vibrational modes can be predicted based on the functional groups present in the molecule: a carboxylic acid, a methylene (-CH2-) group, and a 2H-tetrazole ring.
The IR spectrum is expected to be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid, typically centered around 3000 cm⁻¹, which is characteristic of hydrogen-bonded dimers. A strong, sharp peak corresponding to the C=O (carbonyl) stretch is anticipated in the region of 1700-1750 cm⁻¹. The tetrazole ring itself would contribute to a series of complex vibrations, including N=N and C=N stretching, and ring breathing modes, typically found in the 1000-1600 cm⁻¹ fingerprint region.
In Raman spectroscopy, the C=O stretch would also be a prominent feature. Unlike in IR, the more symmetric vibrations of the tetrazole ring, such as the symmetric ring breathing mode, are expected to produce strong Raman signals. The C-H stretching vibrations of the methylene group would appear in the 2900-3000 cm⁻¹ region in both IR and Raman spectra.
Table 1: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |
| Carboxylic Acid | O-H stretch | ~3300-2500 | Weak | Broad, Strong |
| Methylene | C-H stretch | ~2950-2850 | ~2950-2850 | Medium-Weak |
| Carboxylic Acid | C=O stretch | ~1750-1700 | ~1750-1700 | Strong, Sharp |
| Tetrazole Ring | Ring stretching (C=N, N=N) | ~1600-1400 | ~1600-1400 | Medium-Strong |
| Methylene | CH₂ bend (scissoring) | ~1465 | ~1465 | Medium |
| Carboxylic Acid | C-O stretch | ~1320-1210 | Weak | Strong |
| Tetrazole Ring | Ring breathing | Weak | Strong | Strong |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Specific experimental mass spectrometry data for this compound is not extensively documented. However, a plausible fragmentation pattern can be proposed based on its structure (C₃H₄N₄O₂; Molecular Weight: 128.09 g/mol ).
In High-Resolution Mass Spectrometry (HRMS), the exact mass of the molecular ion [M+H]⁺ would be a key identifier. For this compound, this would be calculated as C₃H₅N₄O₂⁺.
Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to undergo characteristic fragmentation. A common fragmentation pathway for tetrazoles involves the loss of a molecule of nitrogen (N₂), which is a very stable neutral fragment. This would result in a significant peak at [M-28]⁺. Another likely fragmentation is the loss of the carboxylic acid group (-COOH) or carbon dioxide (CO₂) following rearrangement.
Potential major fragments in the mass spectrum include:
[M]⁺ : The molecular ion.
[M - N₂]⁺ : Resulting from the characteristic loss of dinitrogen from the tetrazole ring.
[M - COOH]⁺ : Loss of the carboxylic acid radical.
[CH₂N₄]⁺ : Fragment corresponding to the tetrazolyl-methyl cation.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Fragment Formula | Description |
| [C₃H₄N₄O₂]⁺ | Molecular Ion |
| [C₃H₄N₂O₂]⁺ | Loss of N₂ |
| [C₂H₃N₄]⁺ | Loss of COOH |
| [CH₂N₄]⁺ | Tetrazolyl-methyl fragment |
UV-Vis Spectroscopy
The tetrazole ring contains π-electrons and is expected to exhibit π → π* transitions. The carbonyl group typically shows a weak n → π* transition at a longer wavelength and a stronger π → π* transition at a shorter wavelength. The absorption maxima (λ_max_) would likely be observed in the short-wavelength UV region, below 250 nm. The exact position and intensity of these absorptions can be influenced by the solvent used. For instance, in a study of a related compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, the tetrazole moiety contributed to strong absorption bands between 200 and 280 nm. mdpi.com
Crystallographic Analysis
Single-Crystal X-ray Diffraction
A single-crystal X-ray diffraction structure for the specific compound this compound has not been found in the reviewed crystallographic databases. Therefore, precise experimental data on its crystal system, space group, and unit cell dimensions are not available.
However, crystallographic studies on closely related derivatives provide insight into the expected structural features. For example, the crystal structure of 2-(5-Amino-2H-tetrazol-2-yl)acetic acid has been determined. nih.gov This analysis revealed that the 2H-tetrazole ring moiety is essentially planar. nih.gov
Analysis of Bond Lengths and Angles
Without a solved crystal structure for this compound, a definitive analysis of its experimental bond lengths and angles is not possible. Theoretical calculations could provide estimates, but experimental values from X-ray diffraction are required for definitive characterization.
In the related structure of 2-(5-Amino-2H-tetrazol-2-yl)acetic acid, the bond lengths and angles within the tetrazole ring and the acetic acid side chain were found to be within normal ranges. nih.gov The dihedral angle between the plane of the tetrazole ring and the carboxyl group was 82.25(14)°. nih.gov A similar non-coplanar arrangement would be expected for this compound.
Planarity and Aromaticity of the Tetrazole Ring
The 2H-tetrazole ring is considered an aromatic system. It is a five-membered heterocycle that fulfills Hückel's rule for aromaticity, possessing 6 π-electrons delocalized across the ring. This delocalization contributes to the stability of the ring. Theoretical studies have confirmed the aromatic character of both 1H- and 2H-tetrazole isomers.
The planarity of the ring is a key indicator of its aromaticity. As observed in the crystal structure of the derivative 2-(5-Amino-2H-tetrazol-2-yl)acetic acid, the tetrazole ring is essentially planar, with a root-mean-square deviation of only 0.008 Å. nih.gov This planarity allows for effective overlap of the p-orbitals, facilitating the delocalization of π-electrons and confirming the aromatic nature of the 2H-tetrazole system.
Applications in Advanced Materials and Catalysis
Role in Materials Science and Polymer Industry
In materials science, 2H-Tetrazol-2-acetic acid serves as a valuable ligand for the synthesis of coordination polymers. These materials are formed by linking metal ions with organic ligands to create one-, two-, or three-dimensional structures. arkat-usa.org The ability of tetrazole-containing compounds to form such varied polymeric structures is a key area of research. arkat-usa.org
A notable example is the reaction of this compound with copper(II) chloride, which results in the formation of Cu(2-Tza)₂, a two-dimensional (2D) coordination polymer. researchgate.net In this structure, the this compound molecule acts as a tridentate bridging ligand, connecting copper ions through the N4 atom of the tetrazole ring and the two oxygen atoms of the carboxylate group. researchgate.net The formation of such polymeric networks highlights the compound's role in creating novel materials with specific structural and potentially functional properties. The use of tetrazole ligands to build coordination compounds is an area of intense research due to their potential applications in advanced materials. nih.gov
Coordination Chemistry and Ligand Design
The dual functionality of this compound makes it an intriguing ligand in coordination chemistry. It can coordinate to metal ions in multiple ways, depending on the metal and reaction conditions. researchgate.net Tetrazoles are recognized as very versatile ligands; in their deprotonated form, they can utilize up to four nitrogen atoms to bridge metal centers, enabling the creation of diverse and stable structural topologies. unimi.it
Research has demonstrated that this compound (2-TzaH) can act as either a monodentate or a tridentate ligand. researchgate.net
Monodentate Coordination: In its reaction with palladium(II) chloride, 2-TzaH behaves as a monodentate ligand, coordinating to the palladium ion solely through the N4 atom of the tetrazole ring. This results in a molecular complex rather than a polymer. researchgate.net
Tridentate Bridging Coordination: As mentioned previously, in the copper(II) complex Cu(2-Tza)₂, the ligand is tridentate and bridging, coordinating via the N4 nitrogen and both carboxylate oxygens. researchgate.net
This flexibility in coordination modes is a critical aspect of ligand design, allowing chemists to tailor the final structure of the metal complex, influencing its dimensionality, stability, and properties.
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. The structural characteristics of this compound make it a suitable candidate for use as a linker in the synthesis of MOFs. Tetrazole-based ligands are widely used in the construction of MOFs due to their numerous bridging coordination modes, which provide significant synthetic possibilities for creating porous architectures. rsc.org The presence of multiple nitrogen atoms in the tetrazole ring, along with the carboxylate group, offers multiple potential coordination sites for binding to metal centers. unimi.it These features are crucial for building the robust, porous, and three-dimensional networks that characterize MOFs, which have applications in areas like gas storage and separation. rsc.orgresearchgate.net
The synthesis of coordination complexes using this compound typically involves the direct reaction of the acid with a metal salt in an appropriate solvent, such as water. arkat-usa.orgresearchgate.net The resulting products are often poorly soluble and can be isolated as precipitates. arkat-usa.org The first reported coordination compounds derived from this compound were synthesized by reacting it with various metal chlorides. researchgate.net These reactions demonstrate its ability to form stable complexes with transition metals. researchgate.net
| Metal Salt Reactant | Resulting Complex | Ligand Coordination Mode | Structure Type |
|---|---|---|---|
| CuCl₂ | Cu(2-Tza)₂ | Tridentate bridging (via N4 and two O atoms) | 2D Coordination Polymer |
| PdCl₂ | PdCl₂(2-TzaH)₂·2H₂O | Monodentate (via N4 atom) | Molecular Complex |
| K₂PtCl₄ | PtCl₂(2-TzaH)₂ | Not specified | Complex |
Catalysis
Coordination complexes and MOFs derived from tetrazole-based ligands can exhibit significant catalytic activity. While specific catalytic studies on complexes of this compound are not widely detailed, research on closely related isomers and analogues demonstrates the catalytic potential of this class of compounds.
Future Research Directions and Translational Perspectives
Development of Novel Derivatives for Enhanced Efficacy and Selectivity
A primary focus of future research is the rational design and synthesis of novel derivatives of 2H-Tetrazol-2-acetic acid to improve therapeutic efficacy and target selectivity. The tetrazole moiety's planar structure, electron-rich nature, and ability to participate in hydrogen bonding provide numerous opportunities for structural modification. researchgate.netrug.nl Researchers are actively exploring how substitutions at the 5-position of the tetrazole ring can modulate the pharmacological profile of the parent compound.
The strategy of creating ester prodrugs of tetrazole-containing compounds, such as the antihypertensive drug valsartan (B143634), has shown success in enhancing properties like antioxidant potential while retaining the primary therapeutic activity. mdpi.com This approach could be applied to this compound to improve its pharmacokinetic profile. rug.nl By systematically altering the aryl, alkyl, or heterocyclic groups attached to the core structure, new chemical entities with fine-tuned affinities for specific biological targets can be generated. For instance, the synthesis of 1,5-disubstituted tetrazoles has been a strategy to develop selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications. nih.gov
Future work will likely involve creating extensive libraries of 2,5-disubstituted tetrazoles for high-throughput screening, enabling the rapid identification of lead compounds with superior potency and reduced off-target effects. beilstein-journals.orgresearchgate.net The goal is to establish clear structure-activity relationships (SAR) that guide the development of next-generation therapeutics. researchgate.net
Table 1: Examples of Tetrazole Derivative Strategies for Enhanced Efficacy
| Derivative Strategy | Target Application | Desired Enhancement | Reference(s) |
| Ester Prodrugs of Valsartan | Antihypertensive, Antioxidant | Improved free-radical scavenging, retained antihypertensive effects. | mdpi.com |
| 1,5-Disubstituted Tetrazoles | Anti-inflammatory | Selective inhibition of COX-2 over COX-1. | nih.gov |
| 5-substituted tetrazol-2-yl acetamides | Antibacterial | Inhibition of MurB, an enzyme in peptidoglycan biosynthesis. | nih.gov |
| Indole-Tetrazole Hybrids | Anti-cancer (Breast) | Enhanced anti-proliferative activity against specific cancer cell lines. | rsc.org |
Exploration of New Biological Targets and Disease Indications
The tetrazole scaffold is a versatile pharmacophore, and its derivatives have demonstrated a remarkably broad range of biological activities. beilstein-journals.orgresearchgate.netiajpr.com While initial research on related compounds focused on areas like anti-inflammatory and antihypertensive effects, the scope of investigation has expanded dramatically. mdpi.comtandfonline.com Future research will continue to explore novel biological targets and disease indications for derivatives of this compound.
Current research highlights the potential of tetrazole-containing molecules in numerous therapeutic areas:
Antimicrobial: Derivatives have shown activity against various bacterial and fungal pathogens, including Mycobacterium tuberculosis. researchgate.netiajpr.commedipol.edu.tr Some compounds are being investigated as inhibitors of essential bacterial enzymes like MurB. nih.govresearchgate.net
Anticancer: Tetrazole derivatives have been evaluated for cytotoxic activity against various human cancer cell lines, including lung and breast cancer. rsc.orgnih.gov Some have been designed as potential EGFR-TK inhibitors. nih.gov
Antiviral: The tetrazole ring is being incorporated into molecules targeting viruses, including HIV. vu.edu.au
Neurodegenerative Diseases: There is promising research into tetrazole derivatives as potential agents against Alzheimer's disease. tandfonline.com
Metabolic Diseases: Tetrazole compounds are being explored as antidiabetic agents, targeting proteins like aldose reductase and GPR40 receptors. nih.gov
Antiparasitic: Antimalarial activity is another area of active investigation for tetrazole-based compounds. beilstein-journals.orgresearchgate.net
The ability of the tetrazole ring to act as a bioisostere of carboxylic acids and cis-amide bonds, while offering greater metabolic stability, makes it an attractive moiety for modifying known drugs or designing new ones for a wide array of diseases. beilstein-journals.orgtandfonline.comresearchgate.net
Advancements in Synthetic Methodologies for Sustainable Production
The increasing demand for tetrazole derivatives in pharmaceuticals and other industries has spurred research into more efficient, cost-effective, and environmentally friendly synthetic methods. dntb.gov.ua Traditional methods for synthesizing tetrazoles often involve harsh conditions or hazardous reagents. Modern research is focused on "green chemistry" approaches to address these challenges. bohrium.combenthamdirect.com
Key advancements in sustainable production include:
Multicomponent Reactions (MCRs): MCRs, such as the Ugi and Passerini reactions, offer a highly efficient route to complex tetrazole derivatives in a single step. nih.govacs.orgbeilstein-archives.org This approach improves atom economy, reduces waste, and simplifies the synthetic process. bohrium.combenthamdirect.com
Green Catalysts: There is a shift towards using safer and more sustainable catalysts. For example, copper (II) complexes are being used to efficiently catalyze the [3+2] cycloaddition reaction between nitriles and azides, which is a fundamental step in tetrazole synthesis. jchr.org
Safer Reagents and Solvents: Research is ongoing to replace hazardous reagents like hydrazoic acid with safer alternatives. nih.gov The use of green solvents or even solvent-free reaction conditions is also a major focus. jchr.org
Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the preparation of bioactive heterocycles, including tetrazoles. dntb.gov.ua
These greener synthetic strategies not only minimize the environmental impact of production but also offer pathways for more scalable and economical manufacturing, which is crucial for the translation of these compounds from the lab to the market. jchr.org
Integration of Computational and Experimental Approaches for Drug Discovery
The synergy between computational (in silico) and experimental methods has revolutionized drug discovery, and this integrated approach is being actively applied to the development of this compound derivatives. researchgate.netjddhs.comjddhs.com By using computational tools, researchers can design and screen virtual libraries of compounds, predicting their potential activity and pharmacokinetic properties before committing to costly and time-consuming laboratory synthesis. researchgate.net
Key computational techniques employed in tetrazole research include:
Molecular Docking: This method predicts how a molecule binds to the active site of a biological target, such as an enzyme or receptor. It has been used to study the interactions of tetrazole derivatives with targets like the EGFR enzyme in cancer and the MurB enzyme in bacteria. researchgate.netnih.gov
Pharmacophore Modeling: This involves identifying the essential 3D features of a molecule required for its biological activity. Pharmacophore models have been used in virtual screening campaigns to find new tetrazole-based inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, helping to predict the potency of new derivatives. researchgate.net
ADME Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds, helping to identify candidates with favorable drug-like characteristics early in the discovery process. nih.gov
This computational-first approach allows for a more rational and efficient drug design process. researchgate.netjddhs.com Virtual hits are then synthesized and subjected to experimental validation through in vitro and in vivo assays, creating a feedback loop that refines and improves the predictive models. jddhs.com
Potential in Agri-Chemical and Other Industrial Applications
Beyond their extensive applications in medicine, tetrazole derivatives have significant potential in agriculture and other industrial sectors. beilstein-journals.org The unique chemical properties of the tetrazole ring, such as its high nitrogen content and stability, make it suitable for a variety of non-pharmaceutical uses.
Agri-Chemicals: Tetrazole compounds are being explored as key components in pesticides, including insecticides, herbicides, and fungicides. guidechem.comgoogle.commdpi.com Some derivatives have also shown promise as plant growth regulators, potentially mimicking the activity of natural plant hormones to enhance crop yields. guidechem.commdpi.com
Energetic Materials: The high enthalpy of formation and the release of nitrogen gas upon decomposition make tetrazole derivatives candidates for use as explosives and propellants. mdpi.com They are also investigated as environmentally benign gas generators for applications such as automotive airbags. nih.gov
Materials Science: In materials science, tetrazoles are used in photography and photoimaging processes as stabilizers. beilstein-journals.orgmdpi.com Their ability to coordinate with metal ions also makes them useful as ligands in the formation of stable metal complexes for catalysis and other applications. mdpi.com
Future research in these areas will focus on developing specialized tetrazole derivatives tailored for specific industrial needs, such as creating more selective and biodegradable pesticides or designing new energetic materials with improved safety and performance profiles.
Q & A
Q. What are the common synthetic routes for 2H-Tetrazol-2-acetic acid, and how can reaction conditions be optimized?
Methodological Answer: A widely used approach involves refluxing precursors like tetrazole derivatives with sodium acetate and acetic acid. For example, analogous syntheses (e.g., 3-formyl-indole derivatives) employ reflux in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures . Optimization includes adjusting stoichiometry (e.g., 0.11 mol aldehyde per 0.1 mol tetrazole), temperature control (~110°C for reflux), and solvent purity to minimize side reactions. Monitoring reaction progress via TLC or HPLC ensures reproducibility.
Q. How is this compound characterized structurally, and what analytical techniques are essential?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For instance, 2-(1H-Tetrazol-1-yl)acetic acid monohydrate was resolved at 293 K with an R factor of 0.030, using SHELXL for refinement . Complementary techniques include:
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of acetic acid vapors.
- Spill Management : Absorb spills with inert materials (e.g., quartz sand) and dispose as hazardous waste .
- First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields between solution-phase and continuous-flow syntheses?
Methodological Answer: Discrepancies often arise from mixing efficiency and temperature gradients. For example, continuous-flow systems (e.g., microreactors) enhance heat/mass transfer, reducing side products compared to batch reactions . To troubleshoot:
Q. What computational strategies are effective in modeling the tautomeric equilibria of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict dominant tautomers by comparing Gibbs free energies. For tetrazoles, the 1H- and 2H-tautomers are often close in energy (<5 kcal/mol difference). Key steps:
Q. How can crystallization conditions be optimized for high-resolution X-ray studies of this compound derivatives?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) or water-miscible systems (ethanol/water) to grow single crystals .
- Temperature Gradients : Slow cooling (0.5°C/hour) from saturated solutions enhances crystal quality.
- Additives : Small amounts of co-solvents (e.g., diethyl ether) or ions (e.g., Na) can template crystal packing .
- Data Collection : Use low-temperature (100 K) setups to minimize thermal motion. SHELX software (SHELXL-2018) refines structures with high data-to-parameter ratios (>7:1) .
Q. What strategies mitigate decomposition pathways in this compound under oxidative conditions?
Methodological Answer:
- Stability Studies : Use accelerated aging (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation products.
- Protective Groups : Temporarily block the carboxylic acid moiety (e.g., methyl esters) during reactions involving oxidants .
- Antioxidants : Add radical scavengers (e.g., BHT) to suppress aerobic oxidation observed in thiazole-acetate analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

